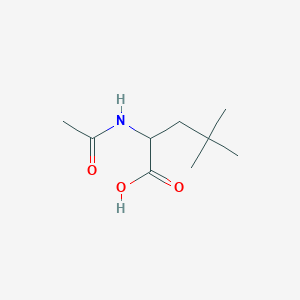
2-Acetamido-4,4-dimethylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-4,4-dimethylpentanoic acid is a chemical compound with the molecular formula C9H17NO3. It is an amino acid derivative and is known for its various applications in medical, environmental, and industrial research. The compound is characterized by its unique structure, which includes an acetamido group and a dimethylpentanoic acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the reaction of L-neopentylglycine with acetic anhydride in the presence of a base such as sodium hydroxide . The reaction is typically carried out at ambient temperature for a few hours. Another method involves a multi-step reaction sequence that includes hydrogenation, bromination, and acetylation steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as those described above. The process may be optimized for higher yields and purity, and the compound is typically produced in bulk quantities for research and industrial applications .
化学反应分析
Types of Reactions
2-Acetamido-4,4-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives and other substituted products.
科学研究应用
2-Acetamido-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 2-Acetamido-4,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their function .
相似化合物的比较
Similar Compounds
4,4-Dimethylpentanoic acid: Shares the dimethylpentanoic acid moiety but lacks the acetamido group.
2-Amino-4,4-dimethylpentanoic acid: Similar structure but with an amino group instead of an acetamido group.
Uniqueness
2-Acetamido-4,4-dimethylpentanoic acid is unique due to the presence of both the acetamido group and the dimethylpentanoic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
生物活性
2-Acetamido-4,4-dimethylpentanoic acid, also known as (S)-2-acetamido-4,4-dimethylpentanoic acid, is an organic compound with significant relevance in various fields including chemistry, biology, and medicine. This compound is notable for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
- IUPAC Name: (2S)-2-acetamido-4,4-dimethylpentanoic acid
- CAS Number: 112674-65-4
- Molecular Formula: C9H17NO3
- Molecular Weight: 187.24 g/mol
Synthesis
The synthesis of this compound typically involves the acylation of Meldrum’s acid derivatives. The process can be optimized for high yield and purity using automated reactors and continuous flow systems.
The biological activity of this compound is primarily associated with its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating their activity and affecting various biochemical processes.
Key Biological Effects
-
Enzyme Modulation:
- The compound has been shown to influence enzyme mechanisms and protein-ligand interactions.
- It may act on enzymes involved in metabolic pathways, potentially affecting lipid metabolism.
-
Antitumor Activity:
- Preliminary studies indicate that related compounds exhibit cytotoxic effects against certain cancer cell lines, suggesting potential antitumor properties for this compound as well.
-
Therapeutic Applications:
- The compound is being explored for its potential role in drug development targeting specific biological pathways, particularly in metabolic disorders.
Case Studies and Experimental Data
Comparison with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Meldrum’s Acid | Precursor for various synthetic pathways | Dioxane structure enhances reactivity |
| 2-Amino-4,4,4-trifluorobutanoic Acid | Antidiabetic properties | Fluorinated structure increases potency |
属性
IUPAC Name |
2-acetamido-4,4-dimethylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6(11)10-7(8(12)13)5-9(2,3)4/h7H,5H2,1-4H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGQDBMYIWFFHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














